Hydroxytyrosol

Description

This compound has been used in trials studying the prevention of Breast Cancer.

This compound has been reported in Rehmannia glutinosa, Fraxinus americana, and other organisms with data available.

This compound is a phenolic phytochemical naturally occurring in extra virgin olive oil, with potential antioxidant, anti-inflammatory and cancer preventive activities. Although the mechanisms of action through which this compound exerts its effects have yet to be fully determined, this agent affects the expression of various components of the inflammatory response, possibly through the modulation of the nuclear factor-kappa B (NF-kB) pathway. The effects include the modulation of pro-inflammatory cytokines, such as the inhibition of interleukin-1alpha (IL-1a), IL-1beta, IL-6, IL-12, and tumor necrosis factor-alpha (TNF-a); increased secretion of the anti-inflammatory cytokine IL-10; inhibition of the production of certain chemokines, such as C-X-C motif chemokine ligand 10 (CXCL10/IP-10), C-C motif chemokine ligand 2 (CCL2/MCP-1), and macrophage inflammatory protein-1beta (CCL4/MIP-1b); and inhibition of the expression of the enzymes inducible nitric oxide synthase (iNOS/NOS2) and prostaglandin E2 synthase (PGES), which prevent the production of nitric oxide (NO) and prostaglandin E (PGE2), respectively. In addition, this compound is able to regulate the expression of other genes involved in the regulation of tumor cell proliferation, such as extracellular signal-regulated and cyclin-dependent kinases. Also, this compound scavenges free radicals and prevents oxidative DNA damage. This induces apoptosis and inhibits proliferation in susceptible cancer cells.

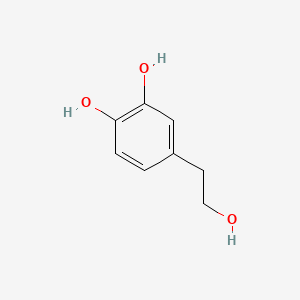

serotonin metabolite; structure

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBCHWRXWPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147451 | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10597-60-1 | |

| Record name | Hydroxytyrosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Hydroxytyrosol in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxytyrosol (HT), a simple phenolic compound abundant in olive oil, is a potent antioxidant that combats oxidative stress through a dual mechanism. It acts directly by scavenging a wide range of reactive oxygen and nitrogen species (ROS/RNS) and indirectly by bolstering the cell's endogenous antioxidant defense systems. This technical guide provides an in-depth exploration of these mechanisms, detailing the signaling pathways modulated by this compound, presenting quantitative data on its efficacy, and outlining the experimental protocols used to elucidate its action. The primary pathways discussed include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway and the inhibition of pro-inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) pathway. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction: The Dual Antioxidant Role of this compound

Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of chronic and degenerative diseases. This compound exerts its protective effects through two primary modes of action:

-

Direct Antioxidant Action: As a potent free radical scavenger, this compound can directly neutralize various ROS and RNS. This activity is primarily attributed to its catechol structure, which can donate hydrogen atoms to stabilize free radicals.[1]

-

Indirect Antioxidant Action: Beyond direct scavenging, this compound modulates intracellular signaling pathways that control the expression of a suite of protective genes. A central mechanism is the activation of the Nrf2-ARE pathway, which leads to the upregulation of numerous antioxidant and detoxifying enzymes.[2]

This guide will dissect these mechanisms, providing the quantitative evidence and methodological framework necessary for advanced research and development.

Data Presentation: Quantitative Efficacy of this compound

The antioxidant capacity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key data points from the scientific literature, providing a comparative overview of its efficacy.

Table 2.1: In Vitro Radical Scavenging Activity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of this compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. Lower IC50 values indicate higher antioxidant activity.

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH | 0.7 | [3] |

| DPPH | 21.3 | [4] |

| ABTS | 6.54 | [4] |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2.2: Effect of this compound on Endogenous Antioxidant Enzyme Activity

This compound treatment has been shown to significantly increase the activity of key antioxidant enzymes in various cell types. This table presents the observed increases in Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activity following exposure to this compound.

| Enzyme | Cell/Tissue Model | Treatment Concentration | Increase in Activity | Reference |

| Superoxide Dismutase (SOD) | Human Peripheral Blood Lymphocytes | 20 µg/mL | 76.92% | [5] |

| Catalase (CAT) | Human Peripheral Blood Lymphocytes | 20 µg/mL | 21.67% | [5] |

| Superoxide Dismutase (SOD) | LS180 human colorectal cancer cells | 100 µM | Significant increase over control | [6] |

| Catalase (CAT) | LS180 human colorectal cancer cells | 100 µM | Significant increase over control | [6] |

| Glutathione Peroxidase (GPx) | LS180 human colorectal cancer cells | 50 µM | Significant increase over control | [6] |

| Manganese Superoxide Dismutase (MnSOD) | Normal Human Fibroblasts | Not specified | ~3-fold increase | [7] |

| Catalase (CAT) | Porcine Pulmonary Artery Endothelial Cells | Not specified | Increased mRNA, protein, and activity | [1] |

Core Signaling Pathways Modulated by this compound

This compound's indirect antioxidant effects are mediated by its interaction with several critical intracellular signaling pathways.

The Nrf2-ARE Signaling Pathway

The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a broad spectrum of cytoprotective proteins, including antioxidant enzymes (e.g., SOD, CAT, GPx) and phase II detoxification enzymes.[2]

Upstream of Nrf2, several kinase signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically Extracellular signal-regulated kinases, ERK), have been shown to be activated by this compound, leading to Nrf2 phosphorylation and nuclear translocation.[2]

Caption: Nrf2-ARE pathway activation by this compound.

The NF-κB Signaling Pathway

Chronic inflammation is intricately linked to oxidative stress. The NF-κB signaling pathway is a key regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of NF-κB. It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the NF-κB/IκBα complex, this compound prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on oxidative stress.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA to quantify total intracellular ROS levels in adherent cells.

Materials:

-

Adherent cells (e.g., HepG2, HUVEC)

-

24-well or 96-well cell culture plates

-

DCFH-DA (stock solution of 10 mM in DMSO)

-

Serum-free cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

This compound (of desired concentrations)

-

Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide) (optional)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in serum-free medium for a predetermined time (e.g., 1-24 hours). Include appropriate controls (untreated cells, vehicle control, and a positive control with an oxidative stress inducer).

-

DCFH-DA Staining:

-

Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium immediately before use. Protect from light.

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[8]

-

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[8]

-

Measurement:

-

Add PBS to each well.

-

Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm.[9]

-

Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density. Express the results as a percentage of the control.

Caption: Experimental workflow for DCFH-DA assay.

Western Blot Analysis for Phosphorylated Signaling Proteins (e.g., p-Akt, p-ERK)

This protocol outlines the general steps for detecting the phosphorylation status of key signaling proteins in response to this compound treatment.

Materials:

-

Cell culture reagents and treated cell pellets

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus (wet or semi-dry) and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific, e.g., anti-p-Akt Ser473, and total protein, e.g., anti-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Sample Preparation:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin, GAPDH).

-

Immunofluorescence for Nrf2 Nuclear Translocation

This protocol allows for the visualization of Nrf2 movement from the cytoplasm to the nucleus.

Materials:

-

Cells grown on glass coverslips in a multi-well plate

-

This compound for treatment

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody (anti-Nrf2)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence or confocal microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with this compound as desired.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 1 hour at room temperature to reduce non-specific binding.

-

Primary Antibody Incubation: Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS and incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash three times with PBS, mount the coverslips onto glass slides using antifade mounting medium, and visualize using a fluorescence or confocal microscope. Increased Nrf2 signal co-localizing with the DAPI stain indicates nuclear translocation.[12]

Conclusion

This compound demonstrates a robust, multi-faceted mechanism of action against oxidative stress, positioning it as a compound of significant interest for the development of novel therapeutic and preventative strategies. Its ability to act as both a direct scavenger of free radicals and a potent activator of the endogenous Nrf2 antioxidant response system provides a powerful combination of cytoprotective effects. Furthermore, its anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway, address the critical interplay between oxidative stress and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound in combating a wide range of oxidative stress-driven diseases.

References

- 1. This compound reduces intracellular reactive oxygen species levels in vascular endothelial cells by upregulating catalase expression through the AMPK-FOXO3a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of biologically active this compound rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bioactivity of a this compound-Enriched Extract Originated after Direct Hydrolysis of Olive Leaves from Greek Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound on Expression of Apoptotic Genes and Activity of Antioxidant Enzymes in LS180 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MnSOD activity regulates this compound-induced extension of chronological lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Hydroxytyrosol and Its Derivatives: A Technical Guide for Researchers

Abstract: Hydroxytyrosol (HT), a phenolic compound predominantly found in olive oil, has garnered significant scientific attention for its wide-ranging pharmacological properties. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, with a focus on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Introduction

This compound (3,4-dihydroxyphenylethanol) is a phytochemical with potent biological activities, contributing significantly to the health benefits associated with the Mediterranean diet.[1][2] Its derivatives, including oleuropein, tyrosol, and this compound acetate, also exhibit a spectrum of pharmacological effects.[1][3] This guide synthesizes the current understanding of the mechanisms of action of these compounds, presenting key quantitative data and experimental protocols to support ongoing research in the field.

Antioxidant Activity

The potent antioxidant activity of this compound is a cornerstone of its beneficial health effects, primarily attributed to its ability to scavenge free radicals and chelate metal ions.[1] This activity is significantly influenced by its ortho-diphenolic structure.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Assay | IC50 Value | Source |

| This compound | DPPH | 0.7 µg/mL | [4] |

| This compound | DPPH | 11.4 µM | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 1.5 x 10⁻⁴ M).

-

Prepare various concentrations of this compound in methanol (e.g., 25, 50, 100, and 150 µg/mL).[4]

-

Mix 4 mL of each this compound solution with 10 mL of the DPPH solution.[4]

-

Incubate the mixture at room temperature in the dark for 30 minutes.[4]

-

Measure the absorbance of the solution at 520 nm using a spectrophotometer.[4]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathway: Nrf2 Activation

This compound enhances the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6] This leads to the upregulation of antioxidant and detoxifying enzymes.

Figure 1: Nrf2 signaling pathway activation by this compound.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[2][7]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of this compound has been demonstrated by its ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as various pro-inflammatory cytokines.

| Mediator | Cell Line | IC50 Value (HT) | Source |

| Nitric Oxide (NO) | RAW264.7 | 11.4 µM | [5][8] |

| Prostaglandin E2 (PGE2) | RAW264.7 | 19.5 µM | [5][8] |

| Cytokine | Cell Line | HT Concentration | % Inhibition | Source |

| TNF-α, IL-1β, IL-6 | BV2 microglia | 1, 10, 25, 50 µM | Dose-dependent reduction in mRNA levels | [9] |

Experimental Protocol: Measurement of TNF-α Inhibition in RAW264.7 Macrophages

This protocol details the procedure for quantifying the inhibitory effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Materials:

-

RAW264.7 macrophage cells

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

ELISA kit for mouse TNF-α

Procedure:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a suitable density.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce TNF-α production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of TNF-α production by this compound.

Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][10]

Figure 2: NF-κB signaling pathway inhibition by this compound.

Anticancer Activity

This compound has demonstrated promising anticancer effects against various cancer cell lines, mediated through the induction of apoptosis, cell cycle arrest, and inhibition of oncogenic signaling pathways.[1][7]

Quantitative Anticancer Data

The cytotoxic effects of this compound on different cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 Value (HT) | Treatment Duration | Source |

| LNCaP | Prostate Cancer | 86.9 µM | 72 hours | [1] |

| C4-2 | Prostate Cancer | 76.5 µM | 72 hours | [1] |

| HCT116 | Colon Cancer | 92.83 µM | 72 hours | [7] |

| LoVo | Colon Cancer | 140.8 µM | 72 hours | [7] |

| MDA-MB-231 | Breast Cancer | 12 ppm (≈78 µM) | 72 hours | [10] |

| MCF-7 | Breast Cancer | 14 ppm (≈91 µM) | 72 hours | [10] |

| A549 | Lung Cancer | 149.36 µM | 72 hours | [7] |

| Jurkat | Leukemia | See source for time-dependent values | 12, 24, 48, 72 hours | [9] |

| HL60 | Leukemia | See source for time-dependent values | 12, 48, 72 hours | [9] |

Experimental Protocol: Cell Viability Assay (MTT)

This protocol describes the assessment of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

This compound

-

Culture medium (e.g., DMEM-F12)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 300 µM) for 24, 48, or 72 hours.[11]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

This compound can induce apoptosis and inhibit proliferation in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[6]

Figure 3: PI3K/Akt/mTOR pathway inhibition by this compound.

Neuroprotective Activity

This compound has shown significant potential in protecting neuronal cells from damage and has been studied in the context of neurodegenerative diseases.[12][13]

Quantitative Neuroprotective Data

The neuroprotective effects of this compound have been quantified in various in vivo and in vitro models.

| Model | Treatment | Outcome | Quantitative Result | Source |

| Rat brain slices (hypoxia-reoxygenation) | 7 days oral administration (1, 5, 10 mg/kg/day) | Inhibition of LDH efflux | 38.7% maximum inhibition | [14] |

| SH-SY5Y cells (H₂O₂-induced stress) | Pretreatment with 10 µM and 20 µM HT | Increased cell viability | 10.78% and 13.56% increase, respectively | [15] |

| PC12 cells (salsolinol-induced stress) | 100 µM HT pretreatment | Increased cell viability | Significant increase in viability | [16] |

| Wistar rats (STZ-induced AD model) | HT treatment | Restoration of copper levels in the frontal cortex | Returned to levels equivalent to the control group | [17] |

Experimental Protocol: Neuronal Viability Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effect of this compound against oxidative stress-induced cell death in the SH-SY5Y neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Cell culture medium (e.g., DMEM/F12)

-

MTT or similar cell viability assay kit

-

96-well plate

-

Microplate reader

Procedure:

-

Culture SH-SY5Y cells in a suitable medium.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound (e.g., 10 µM, 20 µM) for a specified duration.[15]

-

Induce oxidative stress by exposing the cells to a neurotoxin, such as H₂O₂ (e.g., 50 µM).[15]

-

After the incubation period, assess cell viability using an MTT assay or another appropriate method.

-

Calculate the percentage of neuroprotection conferred by this compound.

Experimental Workflow: In Vivo Neuroprotection Study

Figure 4: Experimental workflow for an in vivo neuroprotection study.

Cardioprotective Activity

This compound exerts cardioprotective effects by mitigating oxidative stress, inflammation, and apoptosis in the cardiovascular system.[18][19]

Quantitative Cardioprotective Data

The cardioprotective potential of this compound has been demonstrated in models of myocardial ischemia-reperfusion injury.

| Model | Treatment | Outcome | Quantitative Result | Source |

| Isolated mouse heart (I/R) | Single intraperitoneal dose (10 mg/kg) | Reduction in infarct size | 57% reduction | [16][20] |

| Isolated rat hearts (I/R) | Perfusion with 100 µM and 1000 µM HT | Reduction in myocardial infarct size | Significant reduction | [21] |

| Streptozotocin-diabetic rats | Oral administration (0.5-10 mg/kg/day for 2 months) | Reduced platelet aggregation and inflammatory markers | Significant reduction | [22] |

Experimental Protocol: Langendorff Ischemia-Reperfusion Model

This protocol describes the evaluation of the cardioprotective effects of this compound in an ex vivo Langendorff-perfused heart model of ischemia-reperfusion (I/R) injury.

Materials:

-

Male Wistar rats or mice

-

Langendorff perfusion apparatus

-

Krebs-Henseleit (K-H) buffer

-

This compound

-

Triphenyltetrazolium chloride (TTC) for infarct size measurement

Procedure:

-

Anesthetize the animal and excise the heart.

-

Mount the heart on the Langendorff apparatus and perfuse with oxygenated K-H buffer.

-

Allow the heart to stabilize.

-

For the treatment group, perfuse the heart with K-H buffer containing this compound (e.g., 100 µM) for a specified period before inducing ischemia.[21]

-

Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).[21]

-

Reperfuse the heart with K-H buffer for a set period (e.g., 120 minutes).[21]

-

At the end of reperfusion, assess cardiac function (e.g., heart rate, ventricular pressure).

-

Stain the heart with TTC to determine the infarct size.

Signaling Pathway: MAPK Inhibition

This compound can protect cardiac cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.[6]

Figure 5: MAPK signaling pathway inhibition by this compound.

Conclusion

This compound and its derivatives exhibit a remarkable array of biological activities with significant therapeutic potential. Their potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects are supported by a growing body of scientific evidence. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in further exploring the pharmacological applications of these promising natural compounds. Continued investigation into their mechanisms of action and bioavailability is crucial for translating these findings into effective clinical strategies for the prevention and treatment of a wide range of human diseases.

References

- 1. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of this compound, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. This compound is the major anti-inflammatory compound in aqueous olive extracts and impairs cytokine and chemokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound Promotes Proliferation of Human Schwann Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Role of this compound and Oleuropein in the Prevention of Aging and Related Disorders: Focus on Neurodegeneration, Skeletal Muscle Dysfunction and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Anti-neuroinflammatory effect of this compound: a potential strategy for anti-depressant development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 20. Unveiling the Cardioprotective Potential of this compound: Insights from an Acute Myocardial Infarction Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound protects against myocardial ischemia reperfusion injury by inhibiting mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of this compound on cardiovascular biomarkers in experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanisms of Hydroxytyrosol: A Deep Dive into Core Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxytyrosol (HT), a phenylethanoid found abundantly in olives and olive oil, is a cornerstone of the Mediterranean diet's health benefits. Beyond its potent antioxidant properties, a growing body of evidence highlights its significant anti-inflammatory activities. For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms by which this compound exerts these effects is paramount for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in its attenuation of the inflammatory response, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Anti-Inflammatory Signaling Pathways Modulated by this compound

This compound's anti-inflammatory prowess stems from its ability to interact with and modulate several key intracellular signaling cascades that are central to the inflammatory process. The primary pathways influenced by this compound include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, and the NOD-like receptor protein 3 (NLRP3) inflammasome. Emerging evidence also points to its influence on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to potently inhibit this pathway at multiple points. Studies have demonstrated that HT can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1] This, in turn, suppresses the expression of NF-κB-dependent pro-inflammatory mediators.

Quantitative Data on NF-κB Pathway Inhibition

| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) | 10, 20, 40, 80 μM | Suppressed NF-κB phosphorylation and activation. | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Down-regulated phosphorylation of IKKαβ, IκBα, and p65. | [3] |

| Murine Macrophages | Lipopolysaccharide (LPS) | 50 μM | Prevented LPS-induced translocation of NF-κBp65 to the nucleus. | [4] |

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay

This protocol outlines a typical immunofluorescence-based assay to assess the effect of this compound on NF-κB p65 nuclear translocation in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in a suitable vehicle, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Analyze the subcellular localization of the p65 subunit.

Modulation of MAPK Signaling Cascades

The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation.[5] The activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.

This compound has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of ERK, JNK, and p38.[4] By preventing the activation of these kinases, this compound can suppress the downstream inflammatory response.

Quantitative Data on MAPK Pathway Inhibition

| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| BV2 Murine Microglial Cells | LPS | 1, 10, 25, 50 μM | Decreased phosphorylation of JNK1/2 and p38 MAPK. | [4] |

| RAW 264.7 Macrophages | LPS | 50, 100 μM | Decreased phosphorylation of ERK1/2. | [2] |

| Human Monocytes | Phorbol Myristate Acetate (PMA) | 1-10 μM | Inhibited activation of PKCα and PKCβ1, upstream of MAPKs. | [6] |

Experimental Protocol: Western Blot for Phosphorylated MAPKs

This protocol describes the detection of phosphorylated ERK, JNK, and p38 in LPS-stimulated RAW 264.7 cells treated with this compound.

Materials:

-

RAW 264.7 cells and culture reagents

-

This compound

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-phospho-JNK, Rabbit anti-phospho-p38, and corresponding total protein antibodies. Rabbit or Mouse anti-β-actin as a loading control.

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the previous protocol.

-

Cell Lysis: Lyse the cells with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38, as well as β-actin, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Activation of the Nrf2 Antioxidant Pathway

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

This compound is a potent activator of the Nrf2 pathway.[7] By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress, which is intimately linked to inflammation.

Quantitative Data on Nrf2 Pathway Activation

| Cell Line | This compound Concentration | Observed Effect | Reference |

| HepG2 Cells | Not specified | Induced nuclear translocation of Nrf2 and increased expression and activity of glutathione-related enzymes. | [8] |

| MC3T3-E1 Preosteoblast Cells | 1, 10, 100 μM | Promoted nuclear translocation of Nrf2 and increased mRNA levels of HO-1 and NQO1. | |

| IPEC-J2 Cells | Not specified | Increased protein levels of phosphorylated Nrf2. |

Experimental Protocol: Nrf2 Nuclear Translocation by Western Blot

This protocol details the assessment of Nrf2 nuclear and cytoplasmic levels in HepG2 cells treated with this compound.

Materials:

-

HepG2 cells and culture reagents

-

This compound

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: Rabbit anti-Nrf2, Rabbit anti-Lamin B1 (nuclear marker), Rabbit anti-β-tubulin (cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Culture HepG2 cells and treat with this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 6 hours).

-

Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration in both the nuclear and cytoplasmic fractions.

-

Western Blot: Perform SDS-PAGE and Western blotting as previously described.

-

Antibody Incubation: Probe the membranes with antibodies against Nrf2, Lamin B1, and β-tubulin.

-

Detection and Analysis: Detect the protein bands and quantify their intensities. The increase of Nrf2 in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to β-tubulin) indicate Nrf2 nuclear translocation.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (e.g., LPS) to upregulate the expression of NLRP3 and pro-IL-1β, followed by an activation signal that triggers the assembly of the inflammasome complex.

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of IL-1β and IL-18.[4] This inhibitory effect contributes significantly to its overall anti-inflammatory profile.

Quantitative Data on NLRP3 Inflammasome Inhibition

| Cell Line/Model | Inflammatory Stimulus | This compound Concentration/Dose | Observed Effect | Reference |

| BV2 Murine Microglial Cells | LPS | 1, 10, 25, 50 μM | Inhibited the activation of the NLRP3 inflammasome. | [4] |

| Murine DSS-induced Colitis | 40 mg/kg/day | Inhibited NLRP3 inflammasome activation by suppressing the expression of NLRP3, caspase-1, and ASC mRNA. | ||

| Murine Peritoneal Macrophages | LPS | 12.5, 25, 50 μM (Peracetylated HT) | Inhibited the non-canonical NLRP3 inflammasome pathway, decreasing IL-1β and IL-18 levels. | [4] |

Experimental Protocol: NLRP3 Inflammasome Activation and IL-1β Measurement

This protocol describes a method to assess the effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) by measuring IL-1β secretion.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

RPMI 1640 medium with 10% FBS

-

This compound

-

LPS

-

ATP (Adenosine 5'-triphosphate disodium salt hydrate)

-

ELISA kit for mouse IL-1β

Procedure:

-

BMDM Culture: Culture BMDMs in RPMI 1640 medium.

-

Priming: Prime the BMDMs with LPS (e.g., 500 ng/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Pre-treatment: During the last hour of LPS priming, add different concentrations of this compound.

-

Activation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

-

Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.

-

ELISA: Measure the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Interaction with the JAK-STAT Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. Ligand binding to cytokine receptors leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptors. This creates docking sites for Signal Transducers and Activators of Transcription (STATs). Upon recruitment, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

While research is still emerging, some studies suggest that this compound and its derivatives can modulate the JAK-STAT pathway. Specifically, peracetylated this compound has been shown to inhibit the activation of STAT3, a key mediator of inflammatory responses.[4]

Quantitative Data on JAK-STAT Pathway Interaction

| Cell Line | This compound Derivative | Concentration | Observed Effect | Reference |

| Murine Peritoneal Macrophages | Peracetylated this compound | 12.5, 25, 50 μM | Inhibited the activation of STAT3. |

Experimental Protocol: Western Blot for Phosphorylated STAT3

The experimental protocol for assessing the effect of this compound on STAT3 phosphorylation is similar to that described for MAPKs, with the primary antibodies targeting phosphorylated STAT (e.g., at Tyr705) and total STAT3.

Conclusion

This compound exhibits a multi-pronged anti-inflammatory effect by targeting key signaling pathways that are fundamental to the initiation and propagation of the inflammatory response. Its ability to concurrently inhibit pro-inflammatory cascades like NF-κB and MAPKs, while activating the protective Nrf2 pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further investigate and capitalize on the anti-inflammatory properties of this compound. Further research, particularly on the JAK-STAT pathway and the in vivo efficacy and safety of this compound and its derivatives, will be crucial in translating these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and Cytoprotection: A Projection for Clinical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peracetylated this compound, a new this compound derivate, attenuates LPS-induced inflammatory response in murine peritoneal macrophages via regulation of non-canonical inflammasome, Nrf2/HO1 and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Recovers SARS-CoV-2-PLpro-Dependent Impairment of Interferon Related Genes in Polarized Human Airway, Intestinal and Liver Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 8. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antioxidant capacity of hydroxytyrosol

An In-depth Technical Guide on the In Vitro Antioxidant Capacity of Hydroxytyrosol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HT), a phenylethanoid, is a prominent phytochemical found in olives and olive oil, renowned for its potent antioxidant properties.[1] Its high bioavailability and ability to scavenge free radicals have positioned it as a compound of significant interest in the pharmaceutical, nutraceutical, and food industries.[1][2] The antioxidant efficacy of this compound is primarily attributed to its o-dihydroxyphenyl moiety, which enables it to act as a free radical scavenger and metal chelator.[3][4] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing common analytical methods, presenting quantitative data, and exploring the underlying molecular mechanisms and signaling pathways.

In Vitro Antioxidant Capacity Assays

Several spectrophotometric assays are commonly employed to evaluate the in vitro antioxidant capacity of this compound. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The most frequently used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay.

Experimental Protocols

Below are detailed methodologies for the key in vitro antioxidant assays used to evaluate this compound.

1. DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents:

-

Procedure:

-

Prepare a fresh methanolic solution of DPPH radical (e.g., 100 µM).[5]

-

Mix a specific volume of the DPPH solution (e.g., 1 mL) with the this compound sample solution at various concentrations.[5]

-

Vortex the mixture and incubate it in the dark at room temperature for a specified period (e.g., 20-30 minutes).[5][6]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm or 520 nm) using a spectrophotometer.[5][6]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6]

-

2. ABTS Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

-

Reagents:

-

ABTS solution (e.g., 7 mM in water).

-

Potassium persulfate (e.g., 2.45 mM) or horseradish peroxidase/H₂O₂ to generate the ABTS radical cation.[5]

-

Phosphate-buffered saline (PBS) or ethanol to dilute the ABTS•+ solution.

-

This compound standards and samples at various concentrations.

-

Trolox (a water-soluble vitamin E analog) as a standard for creating a calibration curve.

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[7]

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS) to obtain a working solution with an absorbance of approximately 0.700 at 734 nm.[7]

-

Add a small volume of the this compound sample (e.g., 30 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[8]

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]

-

The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

-

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Reagents:

-

Procedure:

-

In a 96-well microplate, add the this compound sample or Trolox standard (e.g., 25 µL).[9]

-

Add the fluorescein solution (e.g., 150 µL of 1 µM) to each well.[9]

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).[9]

-

Initiate the reaction by adding the AAPH solution (e.g., 25 µL of 250 mM) to each well.[9]

-

Measure the fluorescence decay kinetically over a period (e.g., 90 minutes) using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 538 nm) wavelengths.[9][10]

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as µmoles of Trolox equivalents per mmole of the compound.[9]

-

4. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents:

-

Procedure:

-

Warm the freshly prepared FRAP reagent to 37°C.[11]

-

Mix the FRAP reagent (e.g., 900 µL) with the this compound sample (e.g., 30 µL) and distilled water (e.g., 90 µL).[11]

-

Incubate the mixture at 37°C and monitor the absorbance at 593 nm or 595 nm over time (e.g., up to 30 minutes).[11][12]

-

The change in absorbance is proportional to the antioxidant capacity of the sample.

-

Results are typically expressed as Trolox equivalents (TEAC) or as Fe²⁺ equivalents.

-

Caption: Generalized workflow for common in vitro antioxidant capacity assays.

Quantitative Antioxidant Capacity of this compound

The following tables summarize the quantitative data on the in vitro antioxidant capacity of this compound from various studies.

Table 1: DPPH Radical Scavenging Activity of this compound

| IC50 (µg/mL) | IC50 (µM) | Comments | Reference |

| 0.7 | - | High antioxidant activity detected. | [6] |

| - | 87.90 | For tyrosol nanoparticles, for comparison. | [13] |

IC50: The concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity of this compound

| Assay Result | Comments | Reference |

| Significantly higher than TPF* | In water-based ABTS assay. | [5] |

TPF: Total Polyphenolic Fraction. TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

Table 3: ORAC Value of this compound

| ORAC Value (µmol TE/µmol) | Comments | Reference |

| High | One of the highest known for a natural antioxidant. | [10][14] |

ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox Equivalents (TE).

Table 4: FRAP Value of this compound

| FRAP Value | Comments | Reference |

| Data not available in search results | - | - |

FRAP (Ferric Reducing Antioxidant Power) values are often expressed as Trolox Equivalents (TE) or Fe²⁺ equivalents.

Molecular Mechanisms and Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways, which enhances the endogenous antioxidant defense systems.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, known as phase II enzymes.

-

Mechanism: Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

-

Downstream Effects: This activation leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[3][15] This mechanism suggests that this compound creates a "cellular memory effect," leading to a prolonged protective state.[16]

Caption: this compound activates the Nrf2 pathway to boost antioxidant enzymes.

Modulation of Inflammatory Pathways

Chronic inflammation is closely linked to oxidative stress. This compound has demonstrated anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-6).[3][4]

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in directing cellular responses to a diverse array of stimuli. This compound can inhibit the MAPK signaling pathway, which is associated with its protective effects in inflammatory conditions.[3]

Caption: this compound inhibits MAPK and NF-κB inflammatory pathways.

Conclusion

This compound exhibits remarkable in vitro antioxidant capacity, substantiated by data from multiple standardized assays including DPPH, ABTS, and ORAC. Its potency is not only derived from its direct ability to scavenge a wide range of reactive oxygen species but also from its influence on crucial cellular signaling pathways. By activating the Nrf2 pathway, this compound enhances the cell's intrinsic antioxidant defenses. Furthermore, its ability to inhibit pro-inflammatory pathways like NF-κB and MAPK underscores its dual role as both an antioxidant and an anti-inflammatory agent. This comprehensive profile makes this compound a compelling candidate for further investigation and development in the management and prevention of oxidative stress-related pathologies.

References

- 1. This compound: A natural compound with promising pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and this compound from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of biologically active this compound rich extract via catalytic conversion of tyrosol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08875K [pubs.rsc.org]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 15. This compound as a Mitochondrial Homeostasis Regulator: Implications in Metabolic Syndrome and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

The Pharmacokinetics and Bioavailability of Hydroxytyrosol in Humans: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxytyrosol (HT), a simple phenolic compound predominantly found in olives and olive oil, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its potential therapeutic applications in cardiovascular disease, neuroprotection, and cancer have spurred extensive research into its behavior within the human body.[2][3] A thorough understanding of the pharmacokinetics (PK) and bioavailability of this compound is paramount for the development of effective HT-based nutraceuticals and pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, with a focus on quantitative data, experimental methodologies, and key influencing factors.

Pharmacokinetics of this compound

This compound is rapidly absorbed following oral administration, with peak plasma concentrations generally observed within 30 to 60 minutes.[4][5] However, its bioavailability is influenced by various factors, most notably the food matrix in which it is consumed.[6][7] The compound undergoes extensive first-pass metabolism, primarily in the intestine and liver, resulting in a variety of metabolites.[1][8]

Absorption

Following ingestion, this compound is quickly absorbed from the intestine.[1] Studies have shown that the free form of this compound can be detected in plasma as early as two minutes after administration, with levels peaking between 5 and 10 minutes.[3] The lipid-rich environment of virgin olive oil appears to enhance the intestinal uptake of this compound and its derivatives.[5]

Distribution

Once absorbed, this compound and its metabolites are distributed throughout the body.[1][2] Animal studies have indicated that they can accumulate in various tissues, including the kidneys, liver, muscle, testes, and brain.[2] In humans, a significant portion of circulating this compound has been observed to transiently bind to low-density lipoprotein (LDL) particles, which may contribute to its protective effects against LDL oxidation.[3][9]

Metabolism

This compound undergoes extensive phase I and phase II metabolism.[1] The primary metabolic pathways include:

-

Glucuronidation and Sulfation: The majority of this compound is conjugated with glucuronic acid and sulfate in the intestine and liver, forming this compound-glucuronides and this compound-sulfates.[2][8] Approximately 98% of this compound in plasma and urine exists in these conjugated forms.[8][10]

-

Methylation: Catechol-O-methyltransferase (COMT) plays a key role in the methylation of this compound, leading to the formation of homovanillyl alcohol (HvOH).[5]

-

Oxidation: Further oxidation of metabolites results in the formation of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[1][4][5]

The main circulating metabolites of this compound in humans are homovanillic acid, HT-3-O-sulphate, and 3,4-dihydroxyphenylacetic acid.[4]

Excretion

This compound and its metabolites are rapidly eliminated from the body, primarily through the kidneys via urine.[1][11] The elimination half-life of this compound has been estimated to be approximately 2.43 hours.[8][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various human clinical trials.

| Table 1: Pharmacokinetic Parameters of this compound in Human Plasma | |||||

| Study Reference | Dosage and Matrix | Subjects (n) | Cmax (ng/mL) | Tmax (min) | Elimination Half-Life (h) |

| Miró et al. (2003)[8][10] | 25 mL virgin olive oil | Healthy volunteers | Not specified for HT | 32 | 2.43 |

| de la Torre-Carbot et al. (2010)[12][13] | 25 mL extra-virgin olive oil | Healthy volunteers | 4.40 (free HT) | Not specified | Not specified |

| Farràs et al. (2020)[6][7] | 5 mg HT in extra virgin olive oil | 20 volunteers | 3.79 | 30 | Not specified |

| Farràs et al. (2020) | Hard enteric-coated capsule with 7.5 mg HT in EVOO | 20 healthy volunteers | 5.5 | 123 | 2.51 |

| de Bock et al. (2013)[14] | Olive leaf extract (liquid) | Healthy volunteers | Not specified for HT | 64 | Not specified |

| de Bock et al. (2013)[14] | Olive leaf extract (capsule) | Healthy volunteers | Not specified for HT | 93 | Not specified |

| Table 2: Major Metabolites of this compound Identified in Human Plasma and Urine |

| Metabolite |

| This compound-3-O-sulfate[2][4] |

| This compound-4'-O-glucuronide[2] |

| This compound-3'-O-glucuronide[2] |

| Homovanillic acid (HVA)[3][4][5] |

| 3,4-Dihydroxyphenylacetic acid (DOPAC)[3][4][5] |

| Homovanillyl alcohol (HvOH)[5] |

Experimental Protocols

General Study Design for a Pharmacokinetic Study of this compound

A common experimental design to assess the pharmacokinetics of this compound is a randomized, controlled, crossover study.[4]

-

Participants: A cohort of healthy human volunteers is typically recruited.[4]

-

Washout Period: Participants undergo a washout period where they follow a diet free of polyphenols and alcohol before each intervention.

-

Intervention: A single dose of this compound is administered in a specific matrix (e.g., olive oil, aqueous supplement, capsule).[4]

-

Sample Collection: Blood and urine samples are collected at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 4, and 12 hours).[4]

-

Sample Analysis: Plasma and urine samples are analyzed for this compound and its metabolites using validated analytical methods.[4]

Analytical Methodology: UHPLC-DAD-MS/MS

A prevalent and highly sensitive method for the quantification of this compound and its metabolites is Ultra-High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Tandem Mass Spectrometry (UHPLC-DAD-MS/MS).[4]

-

Sample Preparation: Plasma samples may require stabilization, protein precipitation, and solid-phase extraction to isolate the compounds of interest.[12][13] Urine samples are often diluted and filtered before analysis.

-

Chromatographic Separation: A C18 column is commonly used for the separation of this compound and its metabolites.[15] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol/acetonitrile) is employed.[15]

-

Detection and Quantification: The diode-array detector provides UV-Vis spectra for initial identification, while the tandem mass spectrometer allows for highly specific and sensitive quantification using multiple reaction monitoring (MRM).

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) has also been utilized for the analysis of this compound.[8][10]

-

Sample Preparation: This method often requires derivatization of the phenolic compounds to increase their volatility for gas chromatography. Plasma and urine samples undergo acidic or enzymatic hydrolysis to release conjugated forms.[8]

-

Chromatographic Separation: A capillary column is used to separate the derivatized analytes.

-

Detection and Quantification: The mass spectrometer provides mass spectra for identification and quantification.

Visualizations

Caption: Metabolic pathway of this compound in humans.

Caption: Typical workflow for a human pharmacokinetic study of this compound.

Conclusion

The pharmacokinetics of this compound in humans are characterized by rapid absorption, extensive first-pass metabolism, and swift renal excretion. The bioavailability of this potent antioxidant is modest and significantly influenced by the food matrix. The primary circulating forms are not free this compound but rather its glucuronidated, sulfated, and methylated metabolites. Future research should continue to explore strategies to enhance the bioavailability of this compound, such as novel delivery systems and formulations, to fully harness its therapeutic potential. A deeper understanding of the biological activities of its major metabolites is also crucial for elucidating the mechanisms behind the health benefits associated with this compound consumption.

References

- 1. Oral Bioavailability and Metabolism of this compound from Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]